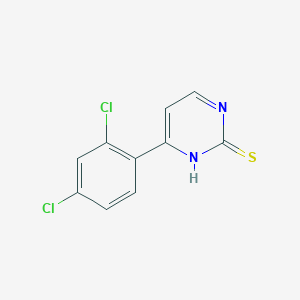

4-(2,4-Dichlorophényl)pyrimidine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,4-Dichlorophenyl)pyrimidine-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and is characterized by the presence of a thiol group and two chlorophenyl substituents.

Applications De Recherche Scientifique

4-(2,4-Dichlorophenyl)pyrimidine-2-thiol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Méthodes De Préparation

The synthesis of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol can be achieved through various methods. One efficient method involves a one-pot, three-component reaction strategy. This method includes the condensation of 2,4-dichlorobenzaldehyde, thiourea, and ethyl acetoacetate. The reaction conditions typically involve heating the mixture under reflux in a suitable solvent, such as ethanol, for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

4-(2,4-Dichlorophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Mécanisme D'action

The mechanism of action of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, it may inhibit the activity of tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa B (NF-κB), which are key mediators of inflammation . Additionally, the compound’s thiol group can interact with reactive oxygen species (ROS), thereby exerting antioxidant effects .

Comparaison Avec Des Composés Similaires

4-(2,4-Dichlorophenyl)pyrimidine-2-thiol can be compared with other similar compounds, such as:

4-(2,4-Dichlorophenyl)pyrimidine-2(1H)-thione: This compound has a similar structure but differs in the oxidation state of the sulfur atom.

2-Thio-containing pyrimidines: These compounds share the thiol group at the 2-position of the pyrimidine ring and exhibit similar biological activities.

N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas: These derivatives also exhibit anti-inflammatory properties and are structurally related to 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol.

The uniqueness of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol lies in its specific substitution pattern and the presence of both chlorophenyl and thiol groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

4-(2,4-Dichlorophenyl)pyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

4-(2,4-Dichlorophenyl)pyrimidine-2-thiol features a pyrimidine ring substituted with a dichlorophenyl group and a thiol functional group. Its molecular structure can be represented as follows:

- IUPAC Name : 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol

- Molecular Formula : C10H7Cl2N3S

- Molecular Weight : 274.15 g/mol

Synthesis

The synthesis of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol typically involves the reaction of 2,4-dichlorobenzaldehyde with thiourea in the presence of a suitable catalyst. The general synthetic route includes:

- Formation of the Pyrimidine Ring : The reaction of thiourea with the aldehyde leads to the formation of the pyrimidine structure.

- Thiol Group Introduction : The thiol group is introduced during the cyclization process.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol against various bacterial strains. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory effects. In vitro studies showed that it significantly inhibited cyclooxygenase-2 (COX-2) enzyme activity, which is crucial in inflammatory processes. The IC50 value for COX-2 inhibition was found to be approximately 0.04 µmol/L, comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

Research has indicated that 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol possesses anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction through caspase activation and modulation of Bcl-2 family proteins.

Case Studies

-

In Vitro Study on Cancer Cell Lines

A study investigated the effects of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol on human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 . -

Animal Model for Inflammation

In a carrageenan-induced paw edema model in rats, administration of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol resulted in a significant reduction in edema formation compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives like 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol can be influenced by various structural modifications:

- Substituents on the Phenyl Ring : Electron-withdrawing groups such as halogens enhance antimicrobial and anti-inflammatory activities.

- Thiol Group Positioning : The presence and position of the thiol group are crucial for maintaining biological activity.

Propriétés

IUPAC Name |

6-(2,4-dichlorophenyl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2S/c11-6-1-2-7(8(12)5-6)9-3-4-13-10(15)14-9/h1-5H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOFNKASZYQNQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.